

Tavapadon Administration in Rodent Models: Application Notes and Protocols

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Compound of Interest

Compound Name: *Tavapadon*

Cat. No.: *B1193690*

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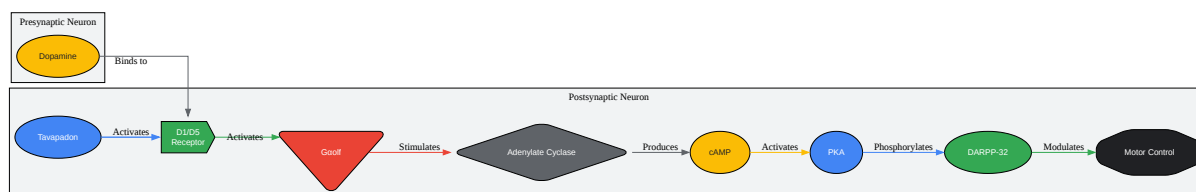
For Researchers, Scientists, and Drug Development Professionals

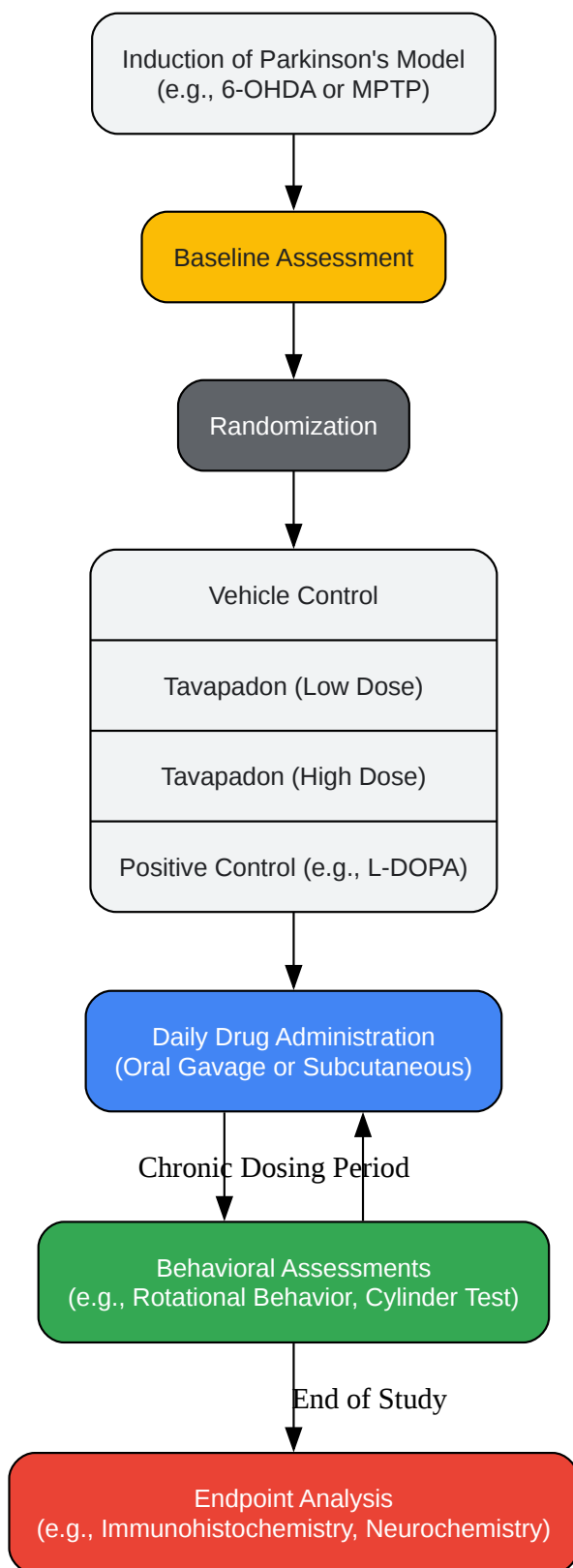
These application notes provide detailed protocols for the preparation and administration of **Tavapadon** (also known as CVL-751 or PF-06649751) in rodent models of Parkinson's disease. The following information is synthesized from available preclinical data and established laboratory practices.

Overview and Mechanism of Action

Tavapadon is a selective partial agonist for the dopamine D1 and D5 receptors.^{[1][2]} Its mechanism of action involves the stimulation of the G α olf signaling pathway, which is crucial for motor control.^[1] By selectively targeting D1/D5 receptors, **Tavapadon** aims to provide efficacy comparable to levodopa with a reduced risk of dyskinesia and other motor complications.^[3] Preclinical studies in various animal models, including rodents and non-human primates, have demonstrated its potential in improving motor function.^[1]

Signaling Pathway of Tavapadon





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References

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